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molecular formula C11H24 B072203 Undecane CAS No. 1120-21-4

Undecane

Cat. No. B072203
M. Wt: 156.31 g/mol
InChI Key: RSJKGSCJYJTIGS-UHFFFAOYSA-N
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Patent
US07732607B2

Procedure details

6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one (14.0 g, 0.046 mol) was dissolved in ethanol (200 mL), and then Raney nickel was added under nitrogen. The mixture was subjected to hydrogenolysis (40 psi H2) for 48 h and then filtered through Celite and concentrated by rotary evaporation to a crude brown residue. The residue was purified by column chromatography, using chloroform/methanol/ammonia (80:20:1, v/v) as eluent, to yield 3-pyridin-3-yl-1,5-diazatricyclo[5.2.2.0<2,6>]undecane as a yellow oil (8.0 g, 67%).
Name
6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([CH:12]2N3[CH2:18][CH2:19][CH:14](C(=O)C3)[CH2:13]2)C[N+]([O-])=O)C=1.[CH2:21](O)C>[Ni]>[CH3:21][CH2:18][CH2:19][CH2:14][CH2:13][CH2:12][CH2:7][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
6-(1-(3-Pyridinyl)-2-nitroethyl)-1-azabicyclo[2.2.2]octan-3-one
Quantity
14 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(C[N+](=O)[O-])C1CC2C(CN1CC2)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation to a crude brown residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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